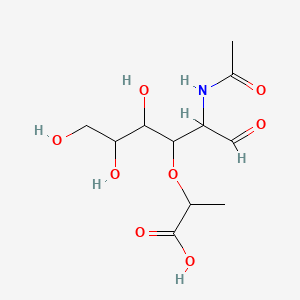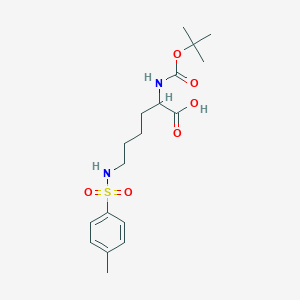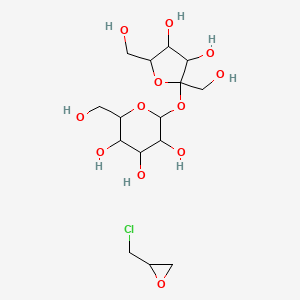
Ficoll type 70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ficoll type 70 is a high molecular weight branched polysaccharide polymer, primarily composed of sucrose and epichlorohydrin . It is widely used in biochemical and cellular research due to its unique properties, such as high solubility in water and minimal interaction with other molecules . This compound is particularly valued for its role in density gradient centrifugation, where it helps separate cellular components based on their size and density .
Méthodes De Préparation
Ficoll type 70 is synthesized through the copolymerization of sucrose with epichlorohydrin . This process involves the reaction of sucrose with epichlorohydrin under controlled conditions to form a highly branched polymer. The reaction typically occurs in an aqueous medium, and the resulting polymer is purified through a series of filtration and precipitation steps to remove any unreacted monomers and by-products .
Analyse Des Réactions Chimiques
Ficoll type 70 is a nonionic synthetic polymer, meaning it does not contain any ionized groups . As a result, it is relatively inert and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal conditions . Its primary use is as a macromolecular crowding agent, where it creates a crowded environment that can influence the behavior of other molecules .
Applications De Recherche Scientifique
Ficoll type 70 has a wide range of applications in scientific research:
Cell Volume Signaling and Protein Refolding: It is used as a macromolecular crowding agent in studies of cell volume signaling and protein refolding.
Tissue Engineering: This compound is employed in tissue engineering to create crowded environments that promote cell growth and differentiation.
Vitrification Research: It is used in vitrification solutions for the preservation of biological samples, such as oocytes.
Macromolecular Conformation Research: This compound is utilized in studies of macromolecular conformation to understand the behavior of large biomolecules under crowded conditions.
Mécanisme D'action
The primary mechanism of action of Ficoll type 70 lies in its ability to create stable density gradients, which are crucial for the effective separation of cellular components based on their size and density . Its dense branching and nearly spherical shape make it an ideal macromolecular crowding agent, influencing the behavior of other molecules in solution . This property is particularly useful in studies of cell volume signaling and protein refolding, where this compound helps create an environment that mimics the crowded conditions found within cells .
Comparaison Avec Des Composés Similaires
Ficoll type 70 is part of a family of Ficoll polymers, which also includes Ficoll type 400 . While both types are used as macromolecular crowding agents, this compound has a lower molecular weight (~70,000) compared to Ficoll type 400 (~400,000) . This difference in molecular weight affects their behavior in solution and their suitability for different applications. This compound is preferred for applications requiring a lower molecular weight polymer, while Ficoll type 400 is used when a higher molecular weight polymer is needed .
Similar Compounds
Ficoll type 400: A higher molecular weight version of this compound, used in similar applications but with different properties due to its larger size.
Polyethylene Glycol: A synthetic polymer used in various biochemical applications, including protein precipitation and cell fusion.
This compound’s unique combination of high solubility, minimal molecular interaction, and ability to create stable density gradients makes it a valuable tool in scientific research.
Propriétés
Numéro CAS |
72146-89-5 |
|---|---|
Formule moléculaire |
C15H27ClO12 |
Poids moléculaire |
434.82 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2 |
Clé InChI |
IACFXVUNKCXYJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Description physique |
White powder; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


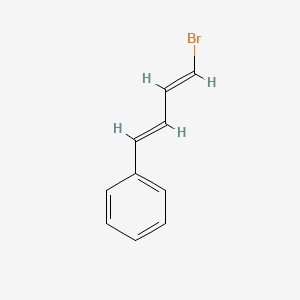
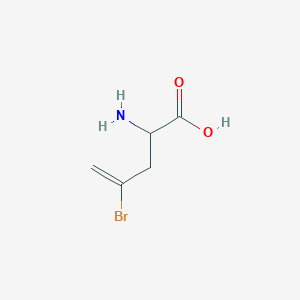
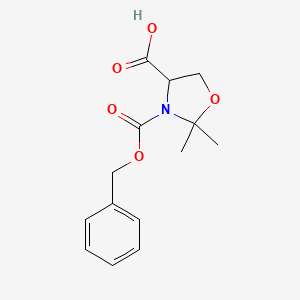
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B13390645.png)
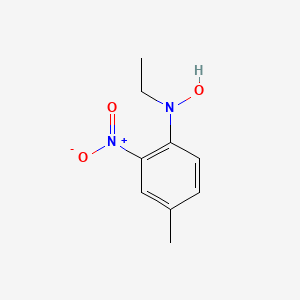
![N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide](/img/structure/B13390673.png)
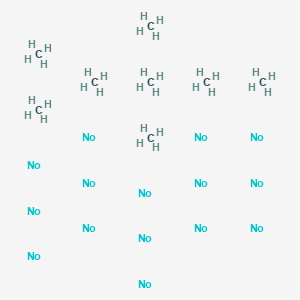
![N-cycloheptyl-6-[(oxolan-2-ylmethylamino)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13390681.png)
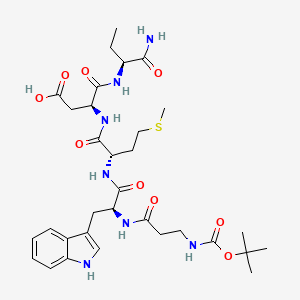
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
